CYPMPO

Description

Evolution of Spin-Trapping Agents in Oxidative Stress Studies

The direct detection of short-lived free radicals in solution at ambient temperatures is often difficult or impossible due to their extremely short half-lives . To overcome this challenge, the spin-trapping technique was developed in the late 1960s . This method involves the reaction of a diamagnetic "spin trap" with a transient free radical to form a more stable, longer-lived paramagnetic product known as a "spin adduct" nih.gov. The spin adduct, typically a nitroxide radical, can then be detected and characterized by EPR spectroscopy, providing valuable information about the original elusive radical nih.gov.

Early spin traps included compounds like α-phenyl-N-tert-butyl nitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) nih.gov. While these agents proved instrumental in initial free radical research, they often presented limitations such as low water solubility (e.g., PBN) or the instability of their spin adducts, particularly for oxygen-centered radicals like superoxide (B77818) and hydroxyl radicals nih.gov. The instability of spin adducts can lead to rapid decay or conversion to other adducts, complicating the interpretation of EPR spectra. This spurred the development of new generations of spin traps with improved properties, focusing on enhanced stability of adducts and better applicability in complex biological systems nih.gov.

The Significance of Nitrone Derivatives in Radical Detection

Nitrone derivatives are particularly significant in free radical detection due to their unique chemical structure, which allows them to efficiently trap a wide range of transient free radicals, including oxygen-centered (e.g., hydroxyl, superoxide) and carbon-centered radicals nih.govnih.gov. The spin-trapping mechanism involves the addition of the reactive free radical to the carbon-nitrogen double bond (C=N) of the nitrone function, resulting in the formation of a persistent nitroxide spin adduct nih.gov. The distinct hyperfine coupling constants (HFSCs) observed in the EPR spectra of these nitroxide adducts serve as a fingerprint, enabling the identification of the specific radical originally trapped .

The ability of nitrones to form stable and distinguishable spin adducts has made them an essential analytical tool for investigating reactive oxygen species (ROS) and reactive nitrogen species (RNS) in diverse chemical and biological systems . This capability is crucial for understanding the involvement of free radicals in various physiological processes and pathological conditions, such as cardiovascular diseases, cancer, aging, and neurodegenerative disorders. The ongoing research in nitrone chemistry aims to design derivatives with improved spin-trapping properties, including enhanced reactivity towards specific radicals, increased adduct stability, and better cellular uptake and compartmentalization.

Overview of CYPMPO as an Advanced Spin Trap

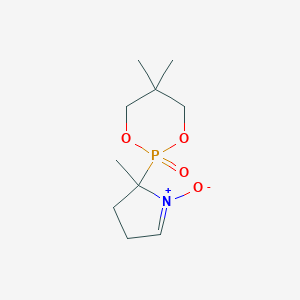

This compound, chemically known as 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide, represents a notable advancement in the field of nitrone spin traps. It is a cyclic DEPMPO-type nitrone designed to overcome some of the limitations of earlier spin traps like DMPO and DEPMPO. This compound is a colorless crystalline solid that exhibits excellent trapping capabilities for both hydroxyl (•OH) and superoxide (O₂•⁻) radicals in both chemical and biological systems.

A key advantage of this compound lies in the enhanced stability of its spin adducts, particularly the superoxide adduct (this compound-OOH), which is significantly more persistent than those formed with DMPO and DEPMPO. For instance, the half-life of the superoxide adduct of this compound in a UV-illuminated hydrogen peroxide solution is approximately 15 minutes, and in biological systems like the hypoxanthine/xanthine oxidase system, it extends to approximately 50-51 minutes. This prolonged stability allows for more reliable detection and quantification of transient radicals, especially in complex biological matrices where adducts might otherwise rapidly decay. Furthermore, unlike DMPO, the decomposition of the this compound-superoxide adduct does not lead to the formation of the hydroxyl adduct, which can be a confounding factor in DMPO-based studies.

Table 1: Half-lives of this compound Superoxide Adduct in Different Radical Generating Systems

| Radical Generating System | Half-life of Superoxide Adduct (this compound-OOH) | Source |

| UV-illuminated Hydrogen Peroxide Solution | ~15 minutes | |

| Hypoxanthine/Xanthine Oxidase System | ~50-51 minutes |

This compound also offers practical advantages for laboratory use. It possesses a high melting point (126°C), low hygroscopic properties, and a long shelf-life in aqueous solutions, contributing to its practical utility over DEPMPO and DMPO. Its solubility profile further enhances its applicability in various experimental setups.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Approximate Solubility | Source |

| Ethanol | 25 mg/mL | |

| Dimethylformamide (DMF) | 25 mg/mL | |

| Dimethyl Sulfoxide (B87167) (DMSO) | 20 mg/mL | |

| PBS (pH 7.2) | 10 mg/mL |

Research findings highlight this compound's superior performance in living cell systems for superoxide measurements. Studies comparing this compound with DMPO, DEPMPO, and DPPMPO in human oral polymorphonuclear leukocytes (OPMNs) demonstrated that the this compound-superoxide adduct signal increased for a longer duration (24 min) and reached higher maximum concentrations (10.7 µM) compared to its counterparts. This indicates this compound's efficiency in trapping superoxide and the prolonged lifetime of its adduct in biological contexts.

Table 3: Maximum Concentrations of Superoxide Adducts in Human Oral Polymorphonuclear Leukocytes (OPMNs)

| Spin Trap | Maximum Adduct Concentration (µM) | Peak Time (min) | Source |

| DMPO | 1.9 | 6 | |

| DPPMPO | 6.0 | 10 | |

| This compound | 10.7 | 24 |

The spin-trapping reaction rate constants for this compound have also been determined. For the hydroxyl radical, the rate constant is approximately 4.2 × 10⁹ M⁻¹s⁻¹, and for the superoxide anion, it is around 48 M⁻¹s⁻¹. These kinetic parameters underscore this compound's efficiency in reacting with and stabilizing these highly reactive species.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIWEPJAIOTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934182-09-9 | |

| Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation of Cypmpo and Its Derivatives

Strategies for the Synthesis of 5-(2,2-Dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO)

The synthesis of this compound, first reported by Kamibayashi and colleagues in 2006, positions it as a "practically better" DEPMPO-type spin trap. researchgate.netglpbio.com While the precise, step-by-step synthetic pathway for this compound itself is not extensively detailed in publicly accessible literature, its classification as a DEPMPO-type nitrone suggests that its synthesis is rooted in established methodologies for this class of phosphorylated nitrones. researchgate.netglpbio.commdpi.com

General synthetic strategies for phosphorylated nitrones, which include DEPMPO and its derivatives like this compound, typically involve key steps such as the oxidation of appropriate pyrrolidine (B122466) derivatives or the reductive cyclization of nitroaldehydes. mdpi.com These approaches aim to construct the pyrroline (B1223166) ring system and incorporate the phosphorus-containing moiety, followed by oxidation to form the N-oxide. The development of this compound likely involved adapting these general synthetic principles to introduce the specific 2,2-dimethyl-1,3-propoxycyclophosphoryl group, leading to its unique properties and improved performance.

Synthesis and Stereochemical Characterization of G-CYPMPO (Gauche-Type Spin Trap)

G-CYPMPO, or sc-5-(5,5-dimethyl-2-oxo-1,3,2-dioxophosphorian-2-yl)-5-methyl-1-pyrroline N-oxide, represents a specific stereoisomer of this compound, distinguished by its gauche conformation. researchgate.netresearchgate.net This particular conformer was successfully synthesized as stable crystals. researchgate.net The stereochemical characterization of G-CYPMPO includes the determination of its O1-P1-C6-N1 torsion angle, measured at 52.8°. researchgate.netnih.gov The synthesis of G-CYPMPO was notably achieved by one of the authors (M.K.) in the field. researchgate.netresearchgate.net

The distinct gauche conformation of G-CYPMPO plays a crucial role in its spin-trapping capabilities. Research has shown that G-CYPMPO is effective in trapping various reactive oxygen species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). researchgate.netresearchgate.net Its reaction rate constants with these radicals have been quantified, demonstrating its efficiency as a spin trap. For instance, the spin-trapping reaction rate constant of G-CYPMPO towards the hydroxyl radical is estimated to be (4.2 ± 0.1) × 10⁹ M⁻¹s⁻¹, and towards the hydrated electron, it is (11.8 ± 0.2) × 10⁹ M⁻¹s⁻¹. researchgate.netnih.gov

The stability of the spin adducts formed with G-CYPMPO is also a critical characteristic. The half-lives of the hydroxyl radical and perhydroxyl radical adducted G-CYPMPO have been estimated to be approximately 35 minutes and 90 minutes, respectively. researchgate.netnih.gov Furthermore, G-CYPMPO has been shown to directly trap hydroxyl radicals generated from sources like 6-hydroxydopamine (6-OHDA) and Fe(2+) in a concentration-dependent manner. researchgate.net

Table 1: Key Characteristics of G-CYPMPO Spin Adducts

| Radical Trapped | Reaction Rate Constant (M⁻¹s⁻¹) | Half-life of Spin Adduct |

| Hydroxyl Radical | (4.2 ± 0.1) × 10⁹ researchgate.netnih.gov | ~35 min researchgate.netnih.gov |

| Hydrated Electron | (11.8 ± 0.2) × 10⁹ researchgate.netnih.gov | N/A |

| Perhydroxyl Radical | N/A | ~90 min researchgate.netnih.gov |

Comparative Synthetic Pathways of DEPMPO-type Spin Traps

DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide) serves as a foundational compound for a class of spin traps, including this compound. Its synthesis is generally described as a two-step process. researchgate.netresearchgate.net A common synthetic route involves the reductive cyclization of a phosphorylated γ-nitroaldehyde or the oxidation of the corresponding pyrrolidine derivative. mdpi.comresearchgate.net The introduction of a diethoxyphosphoryl group into the structure of DMPO (5,5-dimethyl-1-pyrroline N-oxide) to form DEPMPO significantly improved the stability of the resulting spin adducts compared to non-phosphorus nitrones. mdpi.com

The synthetic strategies for DEPMPO-type spin traps have been continuously refined and diversified to enhance their properties and tailor them for specific applications. These modifications often involve introducing various substituents to the core nitrone structure. For instance, researchers have explored:

Modification of Alkyl/Aryl Groups in the Phosphoryl Function: Different alkyl or aryl groups can be incorporated into the phosphoryl moiety to modulate the lipophilicity and reactivity of the spin trap. mdpi.com

Substitution at C5 of the Pyrrolidine Ring: The methyl group at the C5 position of the pyrrolidine ring can be replaced with other substituents to alter the electronic and steric properties of the molecule. mdpi.com

Introduction of Substituents at C3 and C4: Adding substituents at the C3 and C4 positions of the pyrroline ring can influence the stereochemistry of spin adduct formation, potentially simplifying ESR spectra by favoring the formation of specific isomers. mdpi.com For example, a DEPMPO analog with a phenyl group at C4 was synthesized using a pyrrolidine intermediate to specifically yield a single isomer with trans-oriented substituents, thereby improving the properties of the spin adduct. mdpi.com

Deuterium Labeling: Deuterium-labeled analogs of DEPMPO have been synthesized with the aim of simplifying the EPR spectra of their spin adducts, which can be complex due to the presence of multiple isomers. mdpi.com

This compound exemplifies the evolution of DEPMPO-type spin traps. While sharing the fundamental pyrroline N-oxide structure and phosphorus-containing moiety, this compound distinguishes itself by incorporating a 2,2-dimethyl-1,3-propoxycyclophosphoryl group. researchgate.netglpbio.com This specific modification contributes to its advantageous characteristics, such as a higher melting point, lower hygroscopic properties, and extended shelf-life in aqueous solutions, offering practical benefits over DEPMPO and DMPO. nih.govglpbio.com

Table 2: Comparative Properties of Selected Spin Traps

| Property | This compound nih.govglpbio.com | DEPMPO caymanchem.com | DMPO nih.gov |

| Melting Point | 126°C nih.govglpbio.com | Neat oil caymanchem.com | 25-29°C (lit.) |

| Hygroscopic Properties | Low nih.govglpbio.com | N/A | N/A |

| Shelf-life in Aqueous Solution | Long nih.govglpbio.com | N/A | N/A |

| Superoxide Adduct Half-life (UV-H₂O₂) | ~15 min researchgate.netglpbio.com | N/A (more persistent than DMPO-O₂⁻) researchgate.netcaymanchem.com | N/A |

| Superoxide Adduct Half-life (HX/XOD) | ~50 min researchgate.netglpbio.com | N/A | N/A |

| Conversion to Hydroxyl Adduct | No conversion from superoxide to hydroxyl adduct in UV-H₂O₂ researchgate.netglpbio.com | Does not produce OH• adduct from O₂•⁻ caymanchem.com | Can produce OH• adduct from O₂•⁻ caymanchem.com |

| Reaction Rate with Superoxide | Larger than DMPO medchemexpress.com | Close to DMPO researchgate.net | N/A |

Mechanistic Insights into Cypmpo Mediated Radical Adduct Formation and Stability

Reaction Kinetics and Rate Constants with Reactive Oxygen Species (ROS)

CYPMPO readily reacts with various reactive oxygen species, forming distinct spin adducts. The kinetics of these reactions, quantified by their rate constants, provide critical information about this compound's trapping efficiency.

The hydroxyl radical (•OH) is a highly reactive and non-selective radical species. This compound effectively spin-traps •OH, leading to the formation of a stable hydroxyl radical adduct. nih.govresearchgate.netnih.govcaymanchem.comchemicalbook.com This adduction typically involves the addition of the hydroxyl radical to the nitrone moiety of this compound. Hydroxyl radicals can be generated in experimental setups through various methods, including the Fenton reaction (Fe²⁺/H₂O₂) or by UV-illuminated hydrogen peroxide solutions. chemicalbook.com

Research has determined the spin-trapping reaction rate constant for a gauche-type this compound (G-CYPMPO) with the hydroxyl radical to be (4.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. caymanchem.com This value is consistent with other reports for this compound's reaction with hydroxyl radical. chemicalbook.com

Table 1: Reaction Rate Constants of this compound with Key Radical Species

| Radical Species | Spin Trap | Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | G-CYPMPO | (4.2 ± 0.1) × 10⁹ | caymanchem.com |

| Hydroxyl Radical (•OH) | This compound | 4.2 × 10⁹ | chemicalbook.com |

| Hydrated Electron (e⁻aq) | G-CYPMPO | (11.8 ± 0.2) × 10⁹ | caymanchem.com |

| Superoxide (B77818) Radical (O₂•−) | This compound | 48 | chemicalbook.com |

This compound demonstrates effective spin-trapping capabilities towards the superoxide radical (O₂•−). nih.govresearchgate.netnih.govcaymanchem.comchemicalbook.com The reaction rate constant for this compound with the superoxide anion has been reported as 48 M⁻¹s⁻¹. chemicalbook.com Notably, this compound exhibits a larger reaction rate constant with the superoxide anion compared to DMPO, another commonly used spin trap. fishersci.ca Superoxide radicals are frequently generated in experimental settings using systems such as hypoxanthine/xanthine oxidase (HX/XO). nih.govchemicalbook.com

Beyond hydroxyl and superoxide radicals, this compound has been shown to interact with other radical species:

Hydrated Electron (e⁻aq): The spin-trapping reaction rate constant of G-CYPMPO with the hydrated electron is estimated to be (11.8 ± 0.2) × 10⁹ M⁻¹s⁻¹. caymanchem.com

Alkoxyl Radical (RO•) and Peroxyl Radical (ROO•): this compound forms spin adducts with alkoxyl radicals (this compound-ORa) and peroxyl radicals (this compound-OORa), for instance, those derived from the UV irradiation of 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH).

t-butoxyl and t-butyl peroxyl radicals: While specific absolute rate constants for this compound's reaction with t-butoxyl and t-butyl peroxyl radicals have not been explicitly reported in the provided literature, this compound is utilized as a reference compound when evaluating the scavenging activities of other substances against these radicals, implying its ability to trap them. chemicalbook.com

Methyl Radical: this compound-type spin traps have been investigated for their ability to trap methyl radicals. chemicalbook.com Methyl radicals can be generated as secondary products, for example, from the beta-scission of alkoxyl radicals.

Superoxide Radical (O2•−) Adduction Mechanism and Kinetics

Stability and Half-Lives of this compound Spin Adducts

The stability of spin adducts is a critical characteristic for their practical application in free radical detection, as it dictates the window for ESR measurement and analysis. This compound spin adducts are known for their notable stability.

The stability and half-lives of this compound spin adducts can be influenced by several factors, including the purity of the solution and the radical generation technique employed. caymanchem.com

A significant factor influencing adduct stability is the nature of the radical source and the system (biological vs. chemical). For instance, the half-life of the this compound-superoxide adduct (this compound-OOH) varies depending on the system:

In a UV-illuminated hydrogen peroxide solution (a chemical system), the half-life of this compound-OOH is approximately 15 minutes. nih.govchemicalbook.com

In biological systems, such as a hypoxanthine/xanthine oxidase (HX/XOD) system, the half-life of the this compound-OOH adduct is considerably longer, approximately 50-51 minutes. nih.govchemicalbook.com

The hydroxyl radical adduct of this compound (this compound-OH) is generally more stable, with reported half-lives exceeding 60 minutes. chemicalbook.com For G-CYPMPO, the half-life of the hydroxyl radical adduct was estimated to be around 35 minutes, while the perhydroxyl radical adduct had a half-life of approximately 90 minutes. caymanchem.com The stability of this compound's hydroxyl and superoxide adducts is comparable to that of DEPMPO.

The decay of the superoxide adduct of this compound follows an apparent first-order kinetics. nih.gov Quantitative analysis of adduct decay rates provides a precise measure of their stability.

Table 2: Half-Lives of this compound Spin Adducts

| Spin Adduct | System/Radical Source | Half-Life (minutes) | Reference |

| This compound-OOH | UV-illuminated H₂O₂ solution | ~15 | nih.govchemicalbook.com |

| This compound-OOH | Hypoxanthine/Xanthine Oxidase (HX/XOD) system | ~50-51 | nih.govchemicalbook.com |

| This compound-OH | General | >60 | chemicalbook.com |

| G-CYPMPO-OH | Pulse radiolysis / ⁶⁰Co γ-ray irradiation | ~35 | caymanchem.com |

| G-CYPMPO-OOH (perhydroxyl radical adduct) | Pulse radiolysis / ⁶⁰Co γ-ray irradiation | ~90 | caymanchem.com |

The decay constants (k) for these adducts can be calculated from their half-lives. For instance, the decay constant (k_s3) for this compound-OOH is approximately 0.23 × 10⁻³ s⁻¹, and for this compound-OH (k_h3), it is approximately 0.19 × 10⁻³ s⁻¹ (assuming a 60-minute half-life for simplification). chemicalbook.com These relatively slow decay rates indicate that the degradation of this compound-OOH and this compound-OH adducts can often be considered negligible during the course of typical experiments. chemicalbook.com

Advanced Spectroscopic Techniques for Characterizing Cypmpo Radical Adducts

Electron Spin Resonance (ESR) Spectroscopy in CYPMPO Adduct Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly effective technique for the direct detection and identification of free radicals due to its ability to measure all radical species simultaneously and differentiate them based on their unique splitting patterns and hyperfine coupling constants rsc.orgdavidpublisher.comnih.govresearchgate.net. This compound's utility as a spin trap in ESR arises from its capacity to form stable adducts with highly reactive and transient radicals, converting them into more stable paramagnetic species that can be readily detected and analyzed via ESR tandfonline.comnih.govrsc.org. The ESR spectra of this compound adducts are generally stable for extended periods, facilitating their analysis semanticscholar.org.

Optimization of ESR Parameters for this compound-Adduct Detection

Optimizing ESR parameters is critical for achieving clear and interpretable spectra of this compound-radical adducts. One significant aspect of optimization involves the choice and concentration of organic solvents, particularly when assessing the radical scavenging capacities of lipophilic compounds that exhibit poor solubility in aqueous systems semanticscholar.orgnih.gov. Studies have investigated the influence of various water-miscible organic solvents on this compound-ESR spectra in in vitro radical generating systems.

For instance, in a Fenton Fe²⁺/H₂O₂ hydroxyl radical (•OH) generation system, the presence of certain organic solvents significantly impacted the ESR signal intensity of this compound-OH adducts. Acetonitrile (AcN) and acetone, at a final concentration of 5% (v/v), caused a reduction in ESR signal intensity by 55.86 ± 5.95% and 83.17 ± 2.50%, respectively, compared to a control without solvents. However, AcN at concentrations less than 1% had minimal effects on the signal. Conversely, dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol (PEG), and dimethoxyethane (DME) at 5% (v/v) strongly inhibited ESR signals or caused signal pattern derangement. Interestingly, these six water-miscible solvents at 5% (v/v) had no influence on the ESR spectra of this compound-superoxide adducts semanticscholar.orgnih.govjst.go.jp. This suggests that AcN, at concentrations below 1% (v/v), is a suitable solvent for assessing hydroxyl radical scavenging in this compound-Fenton systems, while any of the tested solvents can be used for superoxide (B77818) detection in hypoxanthine/xanthine oxidase systems semanticscholar.orgnih.gov.

The following table summarizes the observed effects of various organic solvents on this compound-OH adduct ESR signal intensity:

| Solvent (5% v/v) | Effect on this compound-OH Adduct ESR Signal Intensity (compared to control) |

| Acetonitrile (AcN) | 55.86 ± 5.95% reduction semanticscholar.orgnih.gov |

| Acetone | 83.17 ± 2.50% reduction semanticscholar.orgnih.gov |

| DMSO | Strong inhibition and/or derangement of signal patterns semanticscholar.orgnih.gov |

| Ethanol | Strong inhibition and/or derangement of signal patterns semanticscholar.orgnih.gov |

| PEG | Strong inhibition and/or derangement of signal patterns semanticscholar.orgnih.gov |

| DME | Strong inhibition and/or derangement of signal patterns semanticscholar.orgnih.gov |

Other parameters that influence the accuracy of ESR intensity measurements include the illumination time and the concentrations of the spin trap and hydrogen peroxide, especially when generating hydroxyl radicals via UV illumination of hydrogen peroxide solutions nih.gov. Specialized software packages, such as ESR-POISE (Electron Spin Resonance Parameter Optimisation by Iterative Spectral Evaluation), are also available for on-the-fly optimization of ESR parameters in advanced spectrometer systems github.io.

Interpretation of Hyperfine Splitting Constants for Radical Identification

The interpretation of hyperfine splitting constants (HFSC) is fundamental to identifying the specific radical species trapped by this compound. Each radical adduct exhibits a characteristic splitting pattern in its ESR spectrum, determined by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., nitrogen, hydrogen, phosphorus) nih.govimperialbrandsscience.com.

For example, this compound-hydroxyl radical (•OH) adducts typically yield an 8-line ESR spectrum, which is readily assignable semanticscholar.orgtandfonline.comrsc.orgdavidpublisher.com. This distinct pattern allows for the clear identification of hydroxyl radicals in various systems. In studies involving the mitochondrial electron transport chain, this compound has been instrumental in identifying a carbon-centered radical adduct, characterized by a markedly large hyperfine coupling constant with hydrogen (a(H) > 2.0 mT) nih.gov. This demonstrates the capability of this compound, in conjunction with ESR, to detect and characterize diverse radical species within complex biological matrices.

The stability of this compound adducts also aids in their identification. For instance, the superoxide adduct of this compound (this compound-OOH) has a half-life of approximately 15 minutes in UV-illuminated hydrogen peroxide solution and around 50-51 minutes in biological systems like hypoxanthine/xanthine oxidase systems tandfonline.comcaymanchem.com. Importantly, unlike some other spin traps, this compound shows no conversion from the superoxide adduct to the hydroxyl adduct in UV-illuminated hydrogen peroxide solutions, simplifying interpretation tandfonline.comrsc.org.

Pulse Radiolysis Techniques in this compound Radical Trapping Studies

Pulse radiolysis is a powerful time-resolved spectroscopic technique used to generate and study transient radical species and their reactions with spin traps. This method allows for the direct measurement of spin-trapping reaction rate constants and the determination of the stability (half-lives) of the resulting spin adducts researchgate.netacs.orgnih.gov.

Studies employing pulse radiolysis with a 35 MeV electron beam have examined the chemical reactions of a novel gauche-type spin trap, G-CYPMPO (a derivative of this compound), with reactive oxygen species. The spin-trapping reaction rate constants of G-CYPMPO towards the hydroxyl radical and the hydrated electron were precisely estimated.

The following table presents key data from pulse radiolysis studies on G-CYPMPO:

| Radical Species | Spin-Trapping Reaction Rate Constant (M⁻¹s⁻¹) | Half-life of Adduct (min) |

| Hydroxyl Radical | (4.2 ± 0.1) × 10⁹ researchgate.netacs.orgnih.gov | ~35 researchgate.netacs.orgnih.gov |

| Hydrated Electron | (11.8 ± 0.2) × 10⁹ researchgate.netacs.orgnih.gov | N/A |

| Perhydroxyl Radical | N/A | ~90 researchgate.netacs.orgnih.gov |

These findings highlight the high reactivity of G-CYPMPO towards these transient species, indicating its effectiveness as a radical trapping agent. The half-lives of the spin adducts are crucial for experimental design, as they dictate the time window available for ESR detection and analysis.

Complementary Spectroscopic Approaches

While ESR spectroscopy is the gold standard for the direct detection and identification of radical species, other spectroscopic techniques can complement its application, particularly for highly stable radical adducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be utilized for the structural elucidation of very stable adducts that persist long enough for these measurements nih.gov. However, for the direct measurement and differentiation of transient radical species, ESR remains the most commonly employed and advantageous technique nih.gov.

Furthermore, integrated systems combine different analytical approaches to enhance radical detection and quantification. For instance, the Multiple Hydrophilic Free-Radical Scavenging Assay (MULTIS) method couples a high-performance liquid chromatography (HPLC)-type flow system with an ESR system. This combined approach, utilizing this compound as the spin trap, offers increased sensitivity and stability for measuring reactive oxygen species (ROS) scavenging activities compared to conventional ESR assays, enabling a more comprehensive evaluation of ROS dynamics in complex samples nih.gov.

Applications of Cypmpo in Biological Systems and Oxidative Stress Research

Investigating Oxidative Stress in Disease Models

G-CYPMPO in Neuropathological Research (e.g., Parkinson's Disease Models)

A specific conformational isomer or derivative, G-CYPMPO (2-(5,5-dimethyl-2-oxo-2-λ⁵- synhet.comuni.lunih.govdioxaphosphinan-2-yl)-2-methyl-3,4-dihydro-2H-pyrrole N-oxide), has been successfully synthesized and investigated for its neuroprotective effects in in vivo models of Parkinson's disease (PD). synhet.comechemi.com This research highlights G-CYPMPO's potential as a therapeutic agent by mitigating oxidative stress-induced neurodegeneration.

Detailed Research Findings in Parkinson's Disease Models: A significant study evaluated the efficacy of G-CYPMPO in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA). synhet.comechemi.com 6-OHDA is known to induce dopaminergic neurodegeneration, a hallmark of PD, partly through the generation of hydroxyl radicals. synhet.comechemi.com

Rats were subjected to intranigral microinjection of 6-OHDA, either alone or in co-microinjection with varying concentrations of G-CYPMPO. The study assessed both behavioral impairments and histochemical parameters to determine the extent of neuroprotection. synhet.comechemi.com

Key findings from this research include:

Neuroprotection: Intranigral injection of 6-OHDA alone resulted in a substantial loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc), a critical brain region affected in Parkinson's disease. Co-microinjection of G-CYPMPO significantly prevented this 6-OHDA-induced dopaminergic neurodegeneration. synhet.comechemi.com

Behavioral Improvement: Alongside neuronal protection, G-CYPMPO also attenuated the behavioral impairments observed in the 6-OHDA-lesioned rats. synhet.comechemi.com

Anti-inflammatory Effects: The study observed notable immunoreactivities for glial markers, such as cluster of differentiation antigen-11b (CD11b) and glial fibrillary acidic protein (GFAP), in the SNpc of rats injected with 6-OHDA alone. These indicators of neuroinflammation were markedly suppressed by the co-microinjection of G-CYPMPO, resembling the levels seen in vehicle-treated control rats. synhet.comechemi.com

Direct Radical Trapping: In vitro electron spin resonance (ESR) spectrometry confirmed that G-CYPMPO directly trapped hydroxyl radicals generated from 6-OHDA and Fe²⁺ in a concentration-dependent manner. synhet.comechemi.com The spin-trapping reaction rate constants of G-CYPMPO towards the hydroxyl radical and the hydrated electron were estimated to be (4.2 ± 0.1) × 10⁹ M⁻¹s⁻¹ and (11.8 ± 0.2) × 10⁹ M⁻¹s⁻¹, respectively. The half-lives of the hydroxyl radical and perhydroxyl radical adducted G-CYPMPO were approximately 35 and 90 minutes, respectively. synhet.com

These results collectively suggest that G-CYPMPO acts as a potent radical trapper, capable of attenuating dopaminergic neurodegeneration and associated behavioral deficits in a relevant in vivo model of Parkinson's disease, thereby positioning it as a valuable tool for biological research in neuropathology. synhet.comechemi.com

Table 1: Effects of G-CYPMPO in a 6-OHDA Rat Model of Parkinson's Disease

| Parameter Assessed | 6-OHDA Alone (Control) | 6-OHDA + G-CYPMPO Treatment | Reference |

| TH-positive neurons in SNpc | Massive loss | Significantly prevented loss | synhet.comechemi.com |

| Behavioral impairments | Observed | Attenuated | synhet.comechemi.com |

| CD11b immunoreactivity in SNpc | Notably detected (indicating neuroinflammation) | Markedly suppressed (similar to vehicle-treated rats) | synhet.comechemi.com |

| GFAP immunoreactivity in SNpc | Notably detected (indicating neuroinflammation) | Markedly suppressed (similar to vehicle-treated rats) | synhet.comechemi.com |

| Hydroxyl radical trapping (in vitro) | N/A (G-CYPMPO is the trapping agent) | Direct trapping in a concentration-dependent manner | synhet.comechemi.com |

Table 2: Spin-Trapping Parameters of G-CYPMPO

| Radical Species | Spin-Trapping Reaction Rate Constant (M⁻¹s⁻¹) | Half-life of Spin Adduct (minutes) | Reference |

| Hydroxyl Radical | (4.2 ± 0.1) × 10⁹ | ~35 | synhet.com |

| Hydrated Electron | (11.8 ± 0.2) × 10⁹ | N/A | synhet.com |

| Perhydroxyl Radical | N/A | ~90 | synhet.com |

Role in Other Oxidative Stress-Related Pathologies

Beyond its specific application in Parkinson's disease models, CYPMPO serves as a general and effective spin trap for investigating oxidative stress in a broader range of biological systems and pathologies. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis and progression of numerous chronic and degenerative diseases, including cardiovascular diseases, cancer, diabetes, Alzheimer's disease, and other neurodegenerative conditions. medchemexpress.comchemicalbook.comcaymanchem.com

This compound's utility in these contexts stems from its ability to detect and quantify short-lived and highly reactive free radicals like hydroxyl and superoxide (B77818) radicals, which are key mediators of oxidative damage. synhet.comchemicalbook.com

Examples in Brain Oxidative Stress Research:

Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs): this compound has been employed in studies investigating oxidative stress in the brain of SHRSPs, a model useful for studying oxidative stress associated with ischemia-reperfusion injury and atherosclerosis. In one study, this compound was used in ESR spin trapping to demonstrate that crocetin, a natural carotenoid, reduced oxidative stress in the isolated brain of SHRSPs by scavenging ROS, particularly hydroxyl radicals. uni.lu This highlights this compound's role in evaluating the antioxidant properties of potential therapeutic compounds in neurological contexts.

Bisphenol A (BPA)-Induced Oxidative Stress: Research has also utilized this compound to measure the free radical scavenging capacity in the context of BPA-induced oxidative stress in the rat brain. This application helped to demonstrate that BPA administration could decrease the antioxidative capacity in plasma and induce oxidative stress in the brain. nih.gov

These applications underscore this compound's versatility as a research tool for elucidating the mechanisms of oxidative stress in various disease states and for assessing the efficacy of antioxidant strategies.

Comparative Analysis of Cypmpo with Conventional and Emerging Spin Traps

Performance Comparison with DMPO and DEPMPO in Radical Detection

The efficacy of a spin trap is critically dependent on its ability to rapidly form stable adducts with transient radicals and to allow for clear spectroscopic identification of these adducts. CYPMPO demonstrates notable advantages over its predecessors, DMPO (5,5-dimethyl-1-pyrroline N-oxide) and DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), in several key performance metrics.

Superiority in Adduct Stability and Detection Efficiency

This compound exhibits superior characteristics in terms of spin adduct stability and detection efficiency, particularly for superoxide (B77818) radicals. The superoxide adduct of this compound (this compound-OOH) is significantly more stable than that formed with DMPO. The half-life of the DMPO-superoxide adduct (DMPO-OOH) is approximately 1 minute, whereas the this compound-OOH adduct boasts a half-life of 15 minutes in a UV-illuminated hydrogen peroxide solution and approximately 51 minutes in a hypoxanthine/xanthine oxidase system nih.govctdbase.orgnih.govfishersci.ca. This extended stability allows for more prolonged observation and more accurate quantification of superoxide radicals. The stability of this compound's hydroxyl adduct (this compound-OH) is also considerable, with a half-life exceeding 60 minutes.

Table 1: Comparative Adduct Stability and Detection Efficiency of Spin Traps

| Spin Trap | Radical Adduct | Half-life (approx.) | Maximum Concentration in OPMNs (µM) | Notes |

| DMPO | Superoxide (DMPO-OOH) | 1 min nih.gov | 1.9 | Low stability |

| DEPMPO | Superoxide (DEPMPO-OOH) | Similar to this compound nih.gov | - | Better stability than DMPO nih.gov |

| This compound | Superoxide (this compound-OOH) | 15-51 min nih.govctdbase.orgnih.govfishersci.ca | 10.7 | High stability, higher detection efficiency than DMPO and DPPMPO |

| This compound | Hydroxyl (this compound-OH) | >60 min | - | High stability |

| DPPMPO | Superoxide (DPPMPO-OOH) | 8 min | 6.0 | Lower detection efficiency than this compound |

Considerations of Cytotoxicity and Cellular Compatibility

A crucial aspect for spin traps used in biological systems is their cytotoxicity and cellular compatibility. This compound is characterized by its low cytotoxicity, a significant advantage for studies involving living cells and biological systems nih.govctdbase.org. It exhibits minimal mitochondrial toxicity at concentrations necessary for radical detection, making it suitable for investigations involving mitochondrial reactive oxygen species. DMPO is also considered one of the least toxic spin traps to cells and animals. DEPMPO generally shows moderate to low cytotoxicity, with reported LD50 values ranging from 117 mM to 277 mM across various human cell lines (e.g., A549, SW480, F2000). The relatively low toxicity of this compound, coupled with the stability of its adducts, makes it a favorable choice for real-time monitoring of oxidative stress in cell cultures.

Comparison with Other Phosphoryl-Substituted Nitrones (e.g., DPPMPO)

This compound belongs to the class of phosphoryl-substituted nitrones, which are designed to improve upon the limitations of earlier spin traps. When compared to other phosphoryl-substituted nitrones, such as DPPMPO (5-(diphenylphosphinoyl)-5-methyl-1-pyrroline N-oxide), this compound often demonstrates superior performance. For instance, in living cell systems, this compound performs better than DPPMPO for superoxide measurements, attributed to its lower cytotoxicity and the longer lifetime of its superoxide adduct. The half-life of the DPPMPO-superoxide adduct (DPPMPO-OOH) is reported to be 8 minutes, which is shorter than that of this compound-OOH. This difference in adduct stability can be critical for experiments requiring prolonged observation of radical species.

Advantages and Limitations in Specific Experimental Contexts

This compound offers several practical advantages that enhance its utility in diverse experimental contexts. It is a hygroscopic colorless crystalline solid at room temperature, making it easier to handle and purify compared to DEPMPO, which is a hygroscopic oil nih.govctdbase.orgnih.govfishersci.ca. An aqueous solution of this compound can be stored under ambient conditions for at least one month without developing an ESR signal, indicating its excellent shelf-life and stability nih.govctdbase.orgfishersci.ca. The high melting point of this compound (126°C) further contributes to its practical advantages ctdbase.orgnih.gov.

This compound is particularly effective for trapping hydroxyl and superoxide radicals in both biological and chemical systems ctdbase.orgnih.govctdbase.orgfishersci.ca. Its ability to form stable adducts that yield clearly separated and identifiable ESR spectra is a significant benefit for accurate radical characterization nih.govctdbase.org.

However, some limitations exist, particularly concerning the influence of organic solvents on ESR signals when using this compound. While all six tested water-miscible organic solvents (acetonitrile, acetone, dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol (PEG), and dimethoxyethane (DME)) had no influence on the ESR signals of this compound-superoxide adducts, the detection of this compound-hydroxyl adducts can be affected nih.gov. DMSO and PEG, for example, can cause strong inhibition and derangement of the ESR signal for this compound-OH adducts due to their own radical-trapping activities nih.gov. Acetonitrile at concentrations less than 1% (v/v) has minimal influence on this compound-OH ESR signals, but higher concentrations can significantly reduce the signal intensity nih.gov. These considerations are important when designing experiments involving lipophilic antioxidants that require the use of organic solvents to enhance solubility in aqueous systems nih.gov.

Challenges and Future Directions in Cypmpo Based Research

Development of Novel CYPMPO Analogs for Enhanced Performance

The inherent advantages of this compound over its predecessors, such as DEPMPO and DMPO, highlight the potential for further development of novel analogs with enhanced performance characteristics medchemexpress.comcaymanchem.comglpbio.comfocusbiomolecules.comtribioscience.com. Future research is directed towards synthesizing derivatives that could offer improved properties, including:

Increased Radical Specificity: While this compound effectively traps hydroxyl and superoxide (B77818) radicals, developing analogs with even greater specificity for particular radical species could refine the understanding of complex radical mixtures in biological systems.

Enhanced Adduct Stability and Half-Life: Although this compound's adducts are more stable than those of DMPO, further increasing the half-life of spin adducts would allow for longer observation times and more sensitive detection, particularly in dynamic biological environments medchemexpress.comcaymanchem.comglpbio.com.

Improved Solubility and Cell Permeability: Optimizing the solubility profile of this compound analogs could facilitate their application in a wider range of aqueous and non-aqueous systems. Furthermore, designing analogs with enhanced cell permeability could improve their utility for intracellular radical detection without compromising cellular integrity.

Targeted Delivery: The development of this compound analogs conjugated with targeting moieties could enable specific delivery to organelles (e.g., mitochondria, given this compound's minimal mitochondrial toxicity medchemexpress.comnih.gov) or cell types, providing localized insights into radical production. Research into "phosphorylated nitrones" and mitochondria-targeted "non-cyclic" phosphorylated nitrones already indicates a direction for such advancements mdpi.com.

Such advancements would broaden the scope and precision of spin-trapping techniques, enabling more detailed investigations into the roles of free radicals in health and disease.

Expanding the Scope of Biological and Clinical Applications for this compound

This compound has already proven invaluable in studying free radical production in various biological systems, including the identification of mitochondrial electron transport chain-mediated NADH radical formation nih.gov. Its ability to trap hydroxyl and superoxide radicals makes it a critical tool for assessing oxidative stress and antioxidant capacities medchemexpress.comcaymanchem.comnih.govresearchgate.net. Future research aims to expand its biological and clinical applications beyond current uses:

Disease Diagnostics and Prognostics: Given that reactive oxygen species (ROS) are implicated in numerous pathologies, this compound could be integrated into diagnostic assays to detect specific radical signatures associated with diseases. For instance, methods to determine scavenging capacities against multiple free radical species using this compound have been explored, suggesting a potential for disease-specific "MULTIS profiles" for diagnosis or prognosis, as demonstrated in chronic kidney disease (CKD) patients nih.gov.

Therapeutic Monitoring: this compound could be used to monitor the efficacy of antioxidant therapies or interventions aimed at modulating radical production in real-time.

Understanding Pathophysiological Mechanisms: Deeper investigations into the precise roles of different radical species in disease progression, such as in cancer or inflammatory conditions, could be facilitated by this compound's ability to distinguish between various radical adducts medchemexpress.comglpbio.comsemanticscholar.org. While some sources indicate potential anti-oxidant and anti-tumor activity (with a question mark), this suggests an area for further investigation into its broader biological impact medchemexpress.com.

Environmental and Food Science Applications: Beyond biomedical research, this compound's capacity to detect radicals could be leveraged in environmental monitoring (e.g., assessing oxidative stress in aquatic systems) or in food science for evaluating antioxidant properties of various food products researchgate.net.

Integration of this compound-Based Techniques with Multi-Omics Approaches

A significant future direction for this compound research involves its integration with multi-omics approaches (genomics, proteomics, metabolomics, lipidomics, etc.). Reactive oxygen species are integral signaling molecules that influence gene expression, protein modification, and metabolic pathways. Combining the precise radical detection capabilities of this compound-based ESR with high-throughput omics technologies could provide a holistic understanding of cellular responses to oxidative stress.

Systems Biology Perspective: By correlating specific radical profiles (identified via this compound) with changes in gene expression, protein abundance, or metabolite levels, researchers can uncover complex regulatory networks and feedback loops. This would allow for a systems-level understanding of how radical generation impacts cellular function and contributes to disease pathogenesis.

Biomarker Discovery: The integration could aid in the discovery of novel biomarkers for oxidative stress-related diseases. For example, specific this compound adducts or their downstream effects on the proteome or metabolome could serve as indicators of disease state or therapeutic response.

Mechanism Elucidation: Multi-omics data, when combined with this compound-derived radical information, can help elucidate the precise molecular mechanisms by which free radicals mediate cellular damage or signaling, leading to more targeted therapeutic strategies. The ability to identify specific radical species, such as carbon-centered radical adducts in mitochondrial electron transport chain studies, provides a critical piece of the puzzle that can be integrated with broader omics data nih.gov.

This interdisciplinary approach promises to unlock deeper insights into the intricate interplay between radical biology and cellular systems, paving the way for advanced diagnostics and targeted interventions.

Q & A

Q. How should I document methodological limitations in this compound research for peer review?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.